Bis(glycinato)oxovanadium(IV)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(glycinato)oxovanadium(IV) is a useful research compound. Its molecular formula is C14H13NO. The purity is usually 95%.

BenchChem offers high-quality Bis(glycinato)oxovanadium(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(glycinato)oxovanadium(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Insulin-Mimetic Activity

One of the most significant applications of bis(glycinato)oxovanadium(IV) is its insulin-like effects, particularly in the treatment of diabetes. Research has demonstrated that this compound can mimic insulin activity in diabetic models.

- Study Findings : In a study involving streptozotocin-induced diabetic rats, administration of bis(glycinato)oxovanadium(IV) resulted in normalized levels of blood glucose, urea, cholesterol, triglycerides, and liver enzymes after 15 days of treatment. The compound effectively restored liver glycogen levels, suggesting its potential as a therapeutic agent for managing diabetes by enhancing insulin sensitivity .

Antibacterial and Antifungal Properties

The bioactivity of bis(glycinato)oxovanadium(IV) extends to antimicrobial applications. Various studies have investigated its efficacy against different microbial strains.

- Antifungal Activity : The compound has shown promising antifungal effects against species such as Aspergillus niger and Penicillium notatum, with effective minimum inhibitory concentration (MIC) values reported . However, it was found ineffective against Candida tropicalis.

- Antibacterial Activity : In contrast to its antifungal properties, bis(glycinato)oxovanadium(IV) exhibited no significant antibacterial activity against tested strains . This limitation suggests that while it may be useful in fungal infections, its role in bacterial infections requires further investigation.

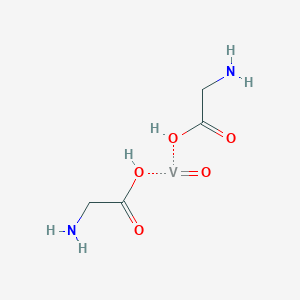

Structural Characteristics and Synthesis

Understanding the structural properties of bis(glycinato)oxovanadium(IV) is crucial for its application in various fields. The complex is characterized by a square pyramidal geometry where two glycine ligands coordinate to the vanadium center.

- Synthesis : The synthesis of bis(glycinato)oxovanadium(IV) involves the reaction of vanadium(IV) sulfate with glycine under controlled conditions. The resulting complexes have been characterized using spectroscopic techniques such as FT-IR and UV-Vis spectroscopy .

Table 1: Structural Characteristics of Bis(glycinato)oxovanadium(IV)

| Property | Value |

|---|---|

| Coordination Geometry | Square pyramidal |

| Ligands | Two glycine molecules |

| Stability | Stable in both aerobic and anaerobic conditions |

| Antifungal Activity | Active against Aspergillus niger and Penicillium notatum |

| Antibacterial Activity | None reported |

Cytotoxicity Studies

The cytotoxic effects of bis(glycinato)oxovanadium(IV) have also been evaluated through brine shrimp bioassays. Results indicated that the compound exhibits significant cytotoxicity at various concentrations, which raises considerations for safety and therapeutic use .

Propiedades

Número CAS |

15283-90-6 |

|---|---|

Fórmula molecular |

C14H13NO |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.